7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one
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Overview
Description
7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with an amino group, a benzotriazole moiety, and an ethyl group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzotriazole group and the amino group through nucleophilic substitution reactions. The ethyl group is usually introduced via alkylation reactions.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Benzotriazole: The benzotriazole moiety is introduced through a nucleophilic substitution reaction, where a suitable benzotriazole derivative reacts with the quinoline intermediate.
Amination: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Alkylation: The ethyl group is introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Scientific Research Applications
Chemistry
In chemistry, 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the study of enzyme interactions and protein binding.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural features make it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-(benzotriazol-1-yl)chromen-2-one
- 7-Amino-3-(benzotriazol-2-yl)quinolin-2-one
- 7-Amino-3-(benzotriazol-2-yl)-1-methylquinolin-2-one
Uniqueness
Compared to similar compounds, 7-Amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
7-amino-3-(benzotriazol-2-yl)-1-ethylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-2-21-15-10-12(18)8-7-11(15)9-16(17(21)23)22-19-13-5-3-4-6-14(13)20-22/h3-10H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWLBBUWSFYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)C=C(C1=O)N3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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